5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a 2-chloro-5-fluorophenyl group and a carboxylic acid group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-5-fluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2-chloro-5-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and cost-effective approaches .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-(2-chloro-5-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
- 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid
- 3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid
Uniqueness
5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C10H5ClFNO3 |
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Molecular Weight |
241.60 g/mol |
IUPAC Name |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-7-2-1-5(12)3-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
InChI Key |
ZMIKNAJITZWUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NO2)C(=O)O)Cl |
Origin of Product |
United States |
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